molecular formula C20H16ClN3O B11571440 1-[2-(4-chlorophenoxy)ethyl]-2-(pyridin-2-yl)-1H-benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-2-(pyridin-2-yl)-1H-benzimidazole

Cat. No.: B11571440
M. Wt: 349.8 g/mol
InChI Key: MNFPPZOQWWFSRW-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-2-(pyridin-2-yl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a chlorophenoxy group, a pyridinyl group, and a benzimidazole core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-2-(pyridin-2-yl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the benzimidazole derivative with 4-chlorophenoxyethyl bromide under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-chlorophenoxy)ethyl]-2-(pyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-2-(pyridin-2-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-(pyridin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    2-(2-pyridyl)benzimidazole: Similar structure but lacks the chlorophenoxyethyl group.

    4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the benzimidazole core.

    Benzimidazole: The parent compound without any substituents.

Uniqueness: 1-[2-(4-chlorophenoxy)ethyl]-2-(pyridin-2-yl)-1H-benzimidazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-pyridin-2-ylbenzimidazole

InChI

InChI=1S/C20H16ClN3O/c21-15-8-10-16(11-9-15)25-14-13-24-19-7-2-1-5-17(19)23-20(24)18-6-3-4-12-22-18/h1-12H,13-14H2

InChI Key

MNFPPZOQWWFSRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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